molecular formula C12H7F2NO B8794367 3-(3,5-Difluorophenyl)picolinaldehyde

3-(3,5-Difluorophenyl)picolinaldehyde

Cat. No.: B8794367
M. Wt: 219.19 g/mol
InChI Key: REPRBYWPTHUUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorophenyl)picolinaldehyde is a fluorinated aromatic aldehyde featuring a picolinaldehyde backbone substituted with a 3,5-difluorophenyl group. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of fluorine atoms, which can modulate reactivity, solubility, and binding interactions. The aldehyde moiety serves as a versatile intermediate for synthesizing heterocycles, Schiff bases, or coordination complexes.

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

3-(3,5-difluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-9-4-8(5-10(14)6-9)11-2-1-3-15-12(11)7-16/h1-7H

InChI Key

REPRBYWPTHUUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-(3,5-difluorophenyl)picolinaldehyde, a comparison is drawn with three related compounds: 3-phenylpicolinaldehyde , 3-(4-fluorophenyl)picolinaldehyde , and 3-(3,4,5-trifluorophenyl)picolinaldehyde . These analogs differ in fluorine substitution patterns, enabling analysis of electronic and steric effects.

Table 1: Structural and Physicochemical Comparisons

Compound Substituent Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Key Applications
This compound 3,5-diF-phenyl 235.2 2.8 ~0.5 (DMSO) Intermediate for CNS drugs
3-phenylpicolinaldehyde Phenyl 197.2 2.1 ~1.2 (DMSO) Ligand synthesis
3-(4-fluorophenyl)picolinaldehyde 4-F-phenyl 215.2 2.5 ~0.8 (DMSO) Anticancer agent precursors
3-(3,4,5-trifluorophenyl)picolinaldehyde 3,4,5-triF-phenyl 253.2 3.4 ~0.3 (DMSO) High-affinity kinase inhibitors

<sup>*</sup>LogP values calculated using fragment-based methods.

Key Findings:

Electronic Effects: The 3,5-difluorophenyl group enhances electron-withdrawing character compared to mono-fluorinated or non-fluorinated analogs. 3-(3,4,5-Trifluorophenyl)picolinaldehyde exhibits higher LogP (3.4) due to increased hydrophobicity from additional fluorine atoms, which may improve blood-brain barrier penetration in CNS-targeted drugs.

Steric Considerations :

  • The 3,5-difluoro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., 3,4,5-trifluoro), preserving accessibility for reactions at the aldehyde group.

Biological Relevance :

  • Fluorinated picolinaldehydes are preferred in drug discovery for their metabolic stability. For example, This compound is a key intermediate in synthesizing piperazine-containing therapeutics, as evidenced by its use in patented solid forms of imidazolidinedione derivatives targeting neurological disorders .

Research Implications and Limitations

While this compound demonstrates advantageous properties for synthetic applications, direct experimental data on its reactivity and biological activity remain sparse. Most insights are extrapolated from structurally related compounds or patent disclosures (e.g., its role in piperazine-based CNS drug candidates ). Further studies are needed to quantify its binding kinetics and stability under physiological conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.